[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside
Overview
Description
[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside is a chemical compound utilized in biomedical research. It plays a fundamental role in efficiently detecting the β-galactosidase activity present in cells. Additionally, it is employed in exploring the glycosphingolipid metabolism in relation to Alzheimer’s disease.
Preparation Methods
The synthesis of [2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside involves several steps. The synthetic route typically starts with the preparation of the phenyl derivative, followed by the introduction of the nitrovinyl group. The final step involves the glycosylation of the phenyl derivative with b-D-galactopyranoside under specific reaction conditions. Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops, ensuring high purity and quality.
Chemical Reactions Analysis
[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrovinyl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed in detecting β-galactosidase activity in cells, which is crucial for studying cellular processes and enzyme activities.
Medicine: The compound is used in research related to Alzheimer’s disease, particularly in exploring glycosphingolipid metabolism.
Industry: It is utilized in the production of high-purity chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside involves its interaction with β-galactosidase enzymes. The compound acts as a substrate for the enzyme, allowing researchers to measure enzyme activity by detecting the hydrolysis products. This interaction is crucial for studying enzyme kinetics and cellular processes.
Comparison with Similar Compounds
[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside can be compared with other similar compounds such as:
- 2-Methoxy-4-(2-nitroethenyl)phenyl β-D-galactopyranoside
- (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methoxy-4-(2-nitrovinyl)phenoxy)tetrahydro-2H-pyran-3,4,5-triol
These compounds share similar structural features but may differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific use in detecting β-galactosidase activity and its role in Alzheimer’s disease research.
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[2-methoxy-5-[(E)-2-nitroethenyl]phenoxy]oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO9/c1-23-9-3-2-8(4-5-16(21)22)6-10(9)24-15-14(20)13(19)12(18)11(7-17)25-15/h2-6,11-15,17-20H,7H2,1H3/b5-4+/t11-,12+,13+,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWGFRNUGSRRBP-OBZUZTNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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